Ethyl isopropylcarbamate

Description

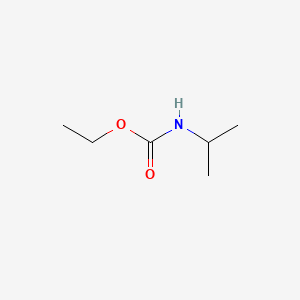

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-9-6(8)7-5(2)3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPZAGOYKNIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180603 | |

| Record name | Carbamic acid, isopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2594-20-9 | |

| Record name | Ethyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2594-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopropylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002594209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl ethyl urethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, isopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ISOPROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6CSR4YU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Isopropylcarbamate and Analogous Carbamates

Direct Synthesis of Ethyl Isopropylcarbamate

The direct formation of the carbamate (B1207046) linkage in this compound often involves the coupling of an isopropylamine (B41738) source with a reagent that provides the ethyl carbamoyl (B1232498) group.

A conventional and straightforward method for synthesizing this compound is the reaction of isopropylamine with ethyl chloroformate. bu.edu This reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. bu.edu

Another approach involves a three-component coupling reaction. Amines can react with carbon dioxide and alkyl halides to form carbamates. sci-hub.seorganic-chemistry.org In this method, the amine first reacts with CO2 to form a carbamate anion, which then acts as a nucleophile, attacking the alkyl halide (e.g., an ethyl halide) to yield the final carbamate ester. sci-hub.senih.gov The use of cesium carbonate and a tetrabutylammonium (B224687) iodide (TBAI) additive has been shown to be effective in this conversion, preventing the undesirable side reactions of N-alkylation of the amine or overalkylation of the carbamate product. sci-hub.seorganic-chemistry.org This method is notable for its mild reaction conditions and short reaction times. organic-chemistry.org

Catalytic Approaches to Carbamate Synthesis

Catalysis offers powerful tools for synthesizing carbamates, often with improved yields, milder reaction conditions, and enhanced sustainability profiles compared to stoichiometric methods.

The use of carbon dioxide as a C1 building block is a highly attractive, green alternative to toxic reagents like phosgene (B1210022) for carbamate synthesis. psu.eduresearchgate.netsciengine.com This approach involves the reaction of an amine, an alcohol, and CO2. psu.edu While CO2 readily reacts with amines to form carbamic acids, the subsequent dehydrative condensation with an alcohol to form the carbamate is challenging. psu.edu

Various catalytic systems have been developed to facilitate this transformation. Basic catalysts, such as cesium carbonate, have been shown to effectively convert both linear and branched aliphatic amines into their corresponding carbamates under mild conditions. psu.edursc.org Zinc-based catalysts have also demonstrated high efficacy. For instance, several zinc salts, with Zn(OAc)2 being particularly effective, can catalyze the direct synthesis of carbamates from aromatic amines, CO2, and silicate (B1173343) esters. nih.gov The catalytic performance can be further enhanced by the addition of an N-donor ligand. nih.gov Polymer-supported zinc catalysts have also been developed for the synthesis of organic carbamates from anilines under atmospheric CO2 pressure. nih.govrsc.org

| Catalyst System | Amine Substrate | Alcohol/Alkylating Agent | Key Findings |

| Cesium Carbonate (Cs2CO3) | Linear & branched aliphatic amines | Alcohols | Good yields under mild CO2 pressure (2.5 MPa) without a separate dehydrating agent. psu.edursc.org |

| Zinc Acetate (B1210297) (Zn(OAc)2) | Aromatic amines | Silicate esters | High yields (up to 96%); performance enhanced by N-donor ligands. nih.gov |

| Polymer-supported Zinc | Anilines | n-Butyl bromide | Catalyst is recyclable and operates under atmospheric CO2 pressure at room temperature. nih.govrsc.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Primary & secondary amines | Alkyl halides | A continuous, catalyst-free method that significantly reduces reaction time. nih.gov |

The metathesis or transfunctionalization reaction between substituted ureas and organic carbonates presents a highly atom-efficient pathway to carbamates. tandfonline.comresearchgate.net This method avoids the use of phosgene, as both ureas and organic carbonates can be derived from carbon dioxide. tandfonline.com The reaction boasts a 100% atom economy, making it a prime example of green synthesis. tandfonline.comionike.com

A range of catalysts can be employed for this reaction. Solid base catalysts, such as lanthana supported on silica (B1680970) (La2O3/SiO2), have been used to produce various carbamates in excellent yields (76–95%) without the need for a solvent. tandfonline.comionike.com Organotin compounds like di-n-butyltin oxide (DBTO) have also been used as catalysts, where the basicity of the reacting urea (B33335) plays a crucial role in the catalytic activity. researchgate.net

| Catalyst | Urea Substrate | Carbonate Substrate | Yield |

| La2O3/SiO2 | Dicyclohexyl urea | Dimethyl carbonate | >99% (Conversion) |

| La2O3/SiO2 | Aromatic ureas | Dimethyl carbonate | 76-84% |

| di-n-butyltin oxide (DBTO) | Dimethyl urea | Dimethyl carbonate | N/A (Focus on kinetics) |

Electrochemical methods offer a green and controllable approach to carbamate synthesis, using electrons as clean redox agents in place of chemical oxidants or reductants. rsc.org These pathways can often proceed under mild conditions. sid.ir

One strategy involves an electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides to produce novel carbamate compounds. rsc.orgrsc.org In this process, electro-oxidation generates an electrophilic intermediate from the substrate that can react with carbamate anions formed from the amine and CO2. rsc.org

Another electrochemical approach involves the activation of carbon dioxide. By reducing a solution saturated with O2 and CO2 in the presence of a copper complex and an amine, carbamate anions are generated at a less negative potential than is required for the direct reduction of CO2. sid.ir These anions can then be reacted with an alkylating agent, such as ethyl iodide, to yield the corresponding ethyl carbamates in good yields at room temperature and atmospheric pressure. sid.ir A similar method describes generating a carboxylating reagent by bubbling CO2 into an electrolyzed solution, which then reacts with amines to form carbamates. nih.gov

Green Chemistry Principles in Carbamate Synthesis

The development of synthetic methodologies for carbamates is increasingly influenced by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. psu.edunih.gov A primary driver in this area is the replacement of highly toxic phosgene and its derivatives. psu.edusciengine.com

Key green chemistry aspects in modern carbamate synthesis include:

Use of Renewable Feedstocks: Utilizing carbon dioxide, an abundant and non-toxic C1 source, is a cornerstone of green carbamate synthesis. psu.edusciengine.comrsc.org

Atom Economy: Methods such as the metathesis of ureas and organic carbonates are designed for 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating minimal waste. tandfonline.comionike.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts like polymer-supported zinc or silica-supported lanthana, reduces waste and allows for milder reaction conditions. nih.govrsc.orgtandfonline.comionike.com

Safer Solvents and Reaction Conditions: Many modern syntheses aim to eliminate hazardous organic solvents and operate at ambient temperature and pressure, reducing energy consumption and safety risks. nih.govtandfonline.comsid.ir

Electrosynthesis: Electrochemical methods use electricity as a clean reagent to drive reactions, avoiding the need for chemical oxidants or reductants and their associated byproducts. rsc.orgrsc.org

The Hofmann rearrangement of aromatic amides using green oxidants represents another single-step, environmentally friendly process to obtain carbamate derivatives. nih.gov These collective efforts highlight a significant shift towards more sustainable practices in the chemical industry for the production of valuable compounds like this compound.

Derivatization Reactions for Advanced Chemical Functionalization

Once formed, the carbamate moiety is not merely a stable endpoint. It can be used as a versatile functional handle for further molecular elaboration, enabling the synthesis of more complex structures.

The carbamate group contains an electrophilic carbonyl carbon that can be subject to nucleophilic attack. This reactivity allows for the conversion of carbamates into other functional groups. A primary example is the aminolysis of carbamates to form ureas. The reaction of a carbamate with an amine, sometimes requiring catalysis or heat, can displace the alkoxy group (-OR) to generate a substituted urea.

Furthermore, the nitrogen atom of the carbamate can act as a nucleophile, although its reactivity is tempered by the delocalization of its lone pair into the adjacent carbonyl group. acs.org More complex transformations can utilize enecarbamates (the N-analogs of enol ethers) as nucleophiles in carbon-carbon bond-forming reactions. nih.gov In the presence of a Lewis acid catalyst, enecarbamates bearing a hydrogen on the nitrogen can react with various electrophiles. nih.gov The initial products are N-protected imines, which can be readily hydrolyzed to ketones or reduced to N-protected amines, demonstrating a powerful method for introducing nitrogen-containing functionalities. nih.gov

The O-carbamate group, particularly the N,N-diethyl-O-carbamate (–OCONEt₂), is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.orgnih.gov This strategy, known as Directed ortho Metalation (DoM), allows for the highly regioselective functionalization of aromatic rings. acs.orguni-lj.si

In a typical DoM reaction, an aryl O-carbamate is treated with a strong organolithium base, such as sec-butyllithium, often in the presence of a ligand like TMEDA. The carbamate group coordinates the lithium cation, directing the base to deprotonate the sterically accessible ortho position on the aromatic ring. This generates a stabilized aryllithium intermediate, which can then be quenched with a wide variety of electrophiles (E+) to install a new substituent specifically at the position adjacent to the original O-carbamate group.

The power of the O-carbamate as a DMG is such that it can direct metalation over other potential directing groups on the same aromatic ring. acs.org Following the introduction of the new substituent, the O-carbamate group can be readily hydrolyzed to a hydroxyl group, providing a powerful synthetic route to highly substituted phenols. nih.gov This two-step sequence of directed metalation followed by hydrolysis makes the O-carbamate a versatile "traceless" activating and directing group for the synthesis of complex aromatic molecules. nih.govacs.org

Advanced Spectroscopic and Chromatographic Characterization of Carbamate Systems

Chromatographic Separation Techniques

Chromatographic methods are essential for separating ethyl isopropylcarbamate from complex matrices, enabling its accurate detection and quantification. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary techniques employed for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its coupling with various advanced detectors enhances selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and authoritative method for the analysis of carbamates. d-nb.infonih.gov In a typical GC-MS analysis of this compound, the compound would be separated on a capillary column, often with a polar stationary phase, before being introduced into the mass spectrometer. d-nb.infooiv.int The mass spectrometer then ionizes the molecule, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is frequently employed, where the instrument is set to detect specific ions characteristic of this compound, thereby increasing sensitivity and reducing matrix interference. oiv.intiarc.fr Isopropyl carbamate (B1207046) is sometimes used as an internal standard in the quantitative analysis of the structurally related ethyl carbamate, highlighting the suitability of these methods for similar compounds. cabidigitallibrary.orgnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity compared to single quadrupole GC-MS. d-nb.infoiarc.fr This technique involves two stages of mass analysis. The first mass analyzer selects the molecular ion or a characteristic fragment ion of this compound. This selected ion is then fragmented further in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for the detection of trace levels of the compound, even in complex samples. researchgate.net The use of GC-MS/MS has been adopted to improve selectivity, sensitivity, and repeatability for the determination of similar carbamates like ethyl carbamate. d-nb.infonih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely available detection method. While not as selective as mass spectrometry, FID is a reliable quantitative detector for organic compounds. d-nb.infojfda-online.com When analyzing this compound by GC-FID, the effluent from the GC column is burned in a hydrogen-air flame. The combustion of the organic compound produces ions that generate a current proportional to the amount of substance present. This method is often used for routine analysis where high selectivity is not the primary requirement. jfda-online.com

Gas Chromatography-Electrolytic Conductivity Detection (GC-ELCD) is a selective detector that is particularly sensitive to nitrogen-containing compounds like carbamates. d-nb.infonih.gov After separation on the GC column, the analyte is combusted to produce small inorganic molecules, including ammonia (B1221849) in the case of nitrogenous compounds. The ammonia is then dissolved in a solvent, changing its conductivity, which is measured by the detector. This provides a selective and sensitive signal for nitrogen-containing molecules such as this compound.

Table 1: GC-based Analytical Methods for Carbamate Analysis

| Technique | Detector | Primary Application | Key Features |

|---|---|---|---|

| Gas Chromatography | Mass Spectrometry (MS) | Identification and Quantification | High selectivity, structural information from fragmentation patterns. d-nb.infonih.gov |

| Gas Chromatography | Tandem Mass Spectrometry (MS/MS) | Trace-level Quantification | Enhanced selectivity and sensitivity through selected reaction monitoring. d-nb.infoiarc.fr |

| Gas Chromatography | Flame Ionization Detection (FID) | Routine Quantification | Robust, good linearity, sensitive to organic compounds. d-nb.infojfda-online.com |

| Gas Chromatography | Electrolytic Conductivity Detection (ELCD) | Selective Quantification | Highly selective for nitrogen-containing compounds. d-nb.infonih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

HPLC with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective method for compounds that are fluorescent or can be derivatized to become fluorescent. d-nb.inforesearchgate.net this compound itself is not fluorescent. However, it can be derivatized with a fluorescent tag, such as 9-xanthydrol, prior to analysis. d-nb.inforesearchgate.net The derivatized product is then separated on an HPLC column and detected by a fluorescence detector. This approach offers excellent sensitivity, with detection limits often in the low microgram-per-liter range. researchgate.net An interlaboratory study has shown that HPLC-FLD methods can produce results comparable to GC-MS for the analysis of similar carbamates. nih.gov

HPLC with Mass Spectrometric Detection (HPLC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for confirming the identity of analytes. researchgate.net For this compound, HPLC-MS analysis would involve separating the compound on a suitable column, such as a C18 column, followed by detection using an MS detector. restek.com Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for polar molecules like carbamates. scielo.br

Table 2: HPLC-based Analytical Methods for Carbamate Analysis

| Technique | Detector | Primary Application | Key Features |

|---|---|---|---|

| High-Performance Liquid Chromatography | Fluorescence Detection (FLD) | High-sensitivity Quantification | Requires pre-column derivatization with a fluorescent agent. d-nb.inforesearchgate.net |

| High-Performance Liquid Chromatography | Mass Spectrometric Detection (MS) | Identification and Quantification | High selectivity, applicable to a wide range of compounds without derivatization. researchgate.netscielo.br |

Advanced Sample Preparation and Derivatization Methodologies for Analytical Quantification

The accurate quantification of carbamate systems, including this compound, in complex matrices necessitates sophisticated sample preparation and derivatization techniques. These methodologies are designed to isolate the analyte from interfering substances, enhance its concentration, and improve its detectability by chromatographic and spectroscopic instruments.

Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Techniques

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques for the purification and concentration of analytes from intricate sample matrices prior to analysis.

Liquid-Liquid Extraction (LLE) operates on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org The choice of solvent is critical and is based on the analyte's solubility and polarity. longdom.org For the analysis of carbamates like ethyl carbamate, where this compound often serves as an internal standard, LLE is a well-established method. nih.govcabidigitallibrary.org Common organic solvents include methylene (B1212753) chloride, chloroform, and ethyl acetate (B1210297). longdom.orgnih.gov In one validated method, optimal extraction conditions for ethyl carbamate, with isopropyl carbamate as the internal standard, were achieved at a pH of 9 using ethyl acetate as the extraction solvent. nih.govconsensus.app Another approach, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been employed where acetonitrile (B52724) is used for simultaneous extraction and derivatization, with phase separation induced by the addition of sodium chloride (NaCl). rsc.org

Solid-Phase Extraction (SPE) offers a more streamlined and often more efficient alternative to LLE, reducing solvent consumption and potential for emulsion formation. nih.govresearchgate.net This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while matrix interferences pass through, after which the analyte is eluted with a small volume of a strong solvent. nih.gov For carbamate analysis, diatomaceous earth columns (e.g., Extrelut or Chem-Elut) are frequently used sorbents. nih.gov In some applications, reversed-phase SPE cleanup has been successfully combined with advanced detection methods like tandem mass spectrometry. nih.gov Though effective, potential disadvantages of SPE include background interference from the cartridges and variability between batches, which can impact reproducibility. researchgate.net

Table 1: Comparison of LLE and SPE Techniques for Carbamate Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. longdom.org | Partitioning between a solid sorbent and a liquid mobile phase. nih.gov |

| Common Solvents/Sorbents | Ethyl acetate, Methylene chloride. nih.govnih.gov | Diatomaceous earth, Reversed-phase silica (B1680970). nih.govnih.gov |

| Advantages | Well-established, versatile. nih.gov | Reduced solvent use, high concentration factor, less labor-intensive. nih.govresearchgate.net |

| Disadvantages | Can be labor-intensive, may form emulsions, uses larger solvent volumes. longdom.org | Cartridge cost, potential for background interference and batch variability. researchgate.net |

| Example Application | Extraction of ethyl carbamate using ethyl acetate at pH 9 with isopropyl carbamate as an internal standard. nih.govconsensus.app | Cleanup of alcoholic beverage samples on diatomaceous earth or reversed-phase cartridges prior to GC-MS or LC-MS/MS analysis. nih.govnih.gov |

Solid Phase Micro-Extraction (SPME) Applications

Solid Phase Micro-Extraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. vt.edu It utilizes a fused silica fiber coated with a polymeric stationary phase, which is exposed to the sample or its headspace. mdpi.com Analytes partition from the sample matrix onto the fiber coating, which is then directly desorbed into the injection port of a gas chromatograph. vt.edu

SPME is particularly advantageous for volatile and semi-volatile analytes in liquid or solid samples. mdpi.com In the context of carbamate analysis, headspace SPME (HS-SPME) is often preferred for determining compounds like ethyl carbamate in alcoholic beverages. nih.gov The selection of the fiber coating is critical for extraction efficiency. Studies have shown that for carbamates, Carbowax/divinylbenzene (CW/DVB) and polyacrylate (PA) fibers provide strong responses. vt.edu

A fully automated HS-SPME method has been developed and validated for the analysis of ethyl carbamate in spirits. nih.gov The method optimization involved:

Fiber Coating: Carbowax/divinylbenzene (CW/DVB). nih.gov

Extraction Conditions: 30 minutes at 70°C. nih.gov

Sample Modification: Addition of sodium chloride (salting-out effect) and buffering to pH 7. nih.gov

This automated procedure demonstrates excellent performance, making it suitable for rapid and reliable screening of alcoholic beverages. nih.gov

Table 2: Optimized Parameters for HS-SPME in Carbamate Analysis

| Parameter | Optimized Condition | Rationale / Finding | Source |

|---|---|---|---|

| Fiber Coating | Carbowax/divinylbenzene (CW/DVB) | Provided the strongest response for ethyl carbamate among tested fibers. | vt.edunih.gov |

| Extraction Temperature | 70°C | Optimized for efficient partitioning of the analyte into the headspace. | nih.gov |

| Extraction Time | 30 minutes | Sufficient time to reach equilibrium or achieve reproducible partitioning. | nih.gov |

| Sample Matrix | Addition of NaCl | The "salting-out" effect increases the analyte's volatility, enhancing its transfer to the headspace. | nih.gov |

Pre-column and Post-column Derivatization Strategies (e.g., using 9-xanthydrol, silylation)

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. For carbamates, this often involves enhancing volatility for Gas Chromatography (GC) or introducing a chromophore/fluorophore for High-Performance Liquid Chromatography (HPLC) detection.

Pre-column Silylation for GC Analysis Many carbamates, including this compound, have polar N-H groups that can lead to poor peak shape and thermal instability in GC analysis. Silylation is a common pre-column derivatization technique that replaces the active hydrogen in the carbamate group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This reaction increases the compound's volatility and thermal stability. A widely used silylating agent is bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govcabidigitallibrary.org In a typical procedure for analyzing ethyl carbamate with isopropyl carbamate as an internal standard, the sample extract is evaporated to dryness and then derivatized with BSTFA at 80°C for 30 minutes before GC-MS injection. nih.govconsensus.app Both the analyte and the internal standard undergo the same derivatization reaction.

Pre-column Derivatization with 9-Xanthydrol for HPLC-FLD Ethyl carbamate and its analogues lack a native chromophore, making them difficult to detect with standard HPLC-UV detectors. researchgate.net To overcome this, pre-column derivatization with a fluorescent tagging agent is employed. 9-Xanthydrol is a highly effective reagent that reacts with the carbamate functional group under acidic conditions to form a highly fluorescent derivative, N-xanthyl carbamate. researchgate.netrsc.org This allows for sensitive detection using a fluorescence detector (FLD). The derivatization can be performed directly in the sample, sometimes eliminating the need for a separate extraction step, which significantly simplifies and speeds up the analysis. rsc.org This HPLC-FLD method is often presented as a robust alternative to GC-MS techniques. researchgate.net

Post-column Derivatization While pre-column strategies are more common for carbamates like this compound, post-column derivatization is another established approach, particularly for carbamate pesticides. spkx.net.cn In this setup, the analyte is first separated by the HPLC column in its native form. The column effluent is then mixed with a reagent in a post-column reactor to form a detectable product just before it enters the detector. spkx.net.cn This method avoids potential issues with the derivatization of multiple sample components but can be more complex instrumentally and may involve expensive reagents. spkx.net.cn

Development and Validation of Analytical Standards for Carbamate Quantification

The development and validation of analytical methods are crucial for ensuring the accuracy, reliability, and reproducibility of quantitative results. For carbamate analysis, this process relies heavily on the use of appropriate analytical standards, particularly internal standards, to correct for variations in sample preparation and instrument response.

This compound frequently serves as an internal standard in the quantification of ethyl carbamate, a probable human carcinogen found in fermented foods and beverages. nih.govnih.govresearchgate.netresearchgate.net An internal standard is a compound with chemical and physical properties similar to the analyte, which is added in a known quantity to every sample, blank, and calibration standard. Because this compound is structurally similar to ethyl carbamate, it behaves similarly during extraction, derivatization, and chromatographic analysis, thereby compensating for analyte loss or signal fluctuations. nih.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govnih.govnih.gov Several methods using this compound or other carbamates as internal standards have been rigorously validated. The results from these validations confirm the methods are sensitive, accurate, and precise for the determination of carbamates in various matrices. nih.govnih.gov Some of these validated methods have been adopted by official bodies like the Association of Official Analytical Chemists (AOAC) International. iarc.fr

Table 3: Validation Data for Analytical Methods Used in Carbamate Quantification

| Method | Internal Standard | Linearity (R²) | LOD | LOQ | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|

| GC-MS with Silylation | Isopropyl carbamate | 0.9999 | 0.30 µg/kg | 5.0 µg/kg | < 8.4% | nih.govconsensus.appresearchgate.net |

| HS-SPME-GC/MS/MS | Ethyl carbamate-d5 | 0.998 | 0.03 mg/L | 0.11 mg/L | < 8.2% (interday) | nih.gov |

| HPLC-FLD with 9-Xanthydrol | N/A (External Standard) | > 0.9999 | 1.64 µg/L | 3.56 µg/L | < 5% | researchgate.net |

| SPE-LC-MS/MS | N/A (Matrix-matched) | - | 0.25 - 0.63 µg/L | - | - | nih.gov |

| SALLE-HPLC-FLD | N/A (External Standard) | - | 9 µg/L | 23 µg/L | 8.7% (interday) | rsc.org |

Computational Chemistry and Molecular Modeling of Carbamate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties for carbamates, from their fundamental electronic nature to their behavior in chemical reactions and their spectroscopic signatures.

DFT calculations are instrumental in understanding the electronic landscape of carbamate (B1207046) molecules. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule's surface. researchgate.net Negative potential regions (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, whereas positive regions (blue) are electron-poor and prone to nucleophilic attack. For carbamates, the negative potential is often localized around the carbonyl oxygen, while positive potentials are found near the N-H proton, highlighting these sites as key centers for intermolecular interactions. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com These indices, such as electronegativity, chemical hardness, and the Fukui function, offer quantitative predictions of how and where a molecule will react. mdpi.comescholarship.orgucla.edu

Table 1: Representative DFT-Calculated Electronic Properties for a Model Carbamate System

| Property | Calculated Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.9 D | Measures molecular polarity |

Note: Values are illustrative for a generic carbamate and can vary based on the specific molecule and computational method. cbijournal.com

DFT is a cornerstone for elucidating the mechanisms of chemical reactions involving carbamates. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com This provides a detailed, step-by-step understanding of how reactions proceed.

For instance, DFT studies have been used to investigate the formation of carbamates from amines and carbon dioxide, a reaction crucial in CO2 capture technologies. acs.orgresearchgate.net These studies model the formation of zwitterionic intermediates and their subsequent deprotonation, calculating the energy barriers for each step. researchgate.net Similarly, the mechanisms of carbamate hydrolysis and transesterification have been computationally explored, revealing the roles of catalysts and solvent molecules in facilitating these transformations. rsc.org The Arbuzov reaction mechanism has also been studied using DFT, showing it occurs in two stages. chemrxiv.orgchemrxiv.org These computational insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and identifying molecular structures. The calculation of vibrational frequencies corresponding to infrared (IR) and Raman spectra is a common application. nih.govmdpi.com By computing the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. dtic.mil

These calculated spectra are often compared with experimental results to confirm the structure of a synthesized carbamate and to assign specific vibrational modes to observed spectral peaks. nih.govresearchgate.net For carbamates, DFT can precisely predict the characteristic vibrational frequencies, such as the N-H stretch, the C=O carbonyl stretch, and various C-N and C-O stretching modes. nih.govmdpi.com Discrepancies between calculated and experimental spectra are often minimal after applying a scaling factor to the computed frequencies. rsc.org This approach provides a theoretical basis for identifying carbamate compounds in complex mixtures. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated IR Frequencies for Carbamate Functional Groups

| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3304 | 3310 | Stretching of the amine bond |

| C=O Stretch | 1715 | 1716 | Stretching of the carbonyl bond |

| C-N Stretch | 1247 | 1250 | Asymmetric stretching of NC₂ |

| C-O Stretch | 1234 | 1238 | Stretching of the ester bond |

Note: Frequencies are representative and sourced from studies on various carbamate-containing molecules. cbijournal.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying the conformational flexibility of carbamates and their interactions with other molecules, such as receptors or solvents.

Carbamate derivatives, including ethyl isopropylcarbamate, possess rotational freedom around several single bonds, leading to a variety of possible three-dimensional shapes, or conformations. MD simulations can explore the conformational landscape of these molecules by simulating their motion over time. researchgate.net These simulations reveal the most stable (lowest energy) conformations and the dynamics of transitions between them. nih.govresearchgate.net

Studies on molecules with N-isopropyl groups, for example, have used MD to analyze the conformational preferences and mobility of the backbone and side chains. researchgate.netnih.gov Such analyses can identify persistent intramolecular hydrogen bonds and quantify the flexibility of different parts of the molecule by tracking the fluctuations of dihedral angles. nih.gov This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Many pharmaceuticals and pesticides are carbamate derivatives that function by binding to a specific biological receptor, such as an enzyme. tandfonline.comnih.gov MD simulations are an essential tool for studying these ligand-receptor interactions in atomic detail. nih.govdovepress.com After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-receptor complex and to observe the dynamic interactions over time. nih.govnih.gov

These simulations can reveal key binding events, such as the formation and breaking of hydrogen bonds, hydrophobic interactions, and salt bridges between the carbamate ligand and amino acid residues in the receptor's active site. nih.govbiorxiv.org For example, simulations of carbamate inhibitors bound to acetylcholinesterase have detailed the specific interactions that anchor the inhibitor in the active site. tandfonline.comnih.gov Furthermore, advanced techniques like accelerated MD can be used to simulate the entire binding or unbinding process, providing insights into the kinetics and thermodynamics of the interaction. dovepress.com This knowledge is fundamental for the rational design of new and more potent drug candidates based on the carbamate scaffold. uu.se

Table 3: Common Interacting Residues for Carbamate Scaffolds in Enzyme Active Sites from MD Simulations

| Interaction Type | Amino Acid Residues | Role in Binding |

| Hydrogen Bonding | Serine, Threonine, Glutamine, Arginine | Anchors the ligand via polar contacts, often with the carbonyl oxygen or N-H group. nih.govnih.gov |

| Cation-π / π-π Stacking | Tyrosine, Tryptophan, Phenylalanine | Stabilizes the ligand through non-covalent interactions with aromatic rings. tandfonline.comnih.gov |

| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine | Positions the alkyl groups (e.g., ethyl, isopropyl) of the ligand in non-polar pockets. |

Influence of Solvent and Environmental Effects on Molecular Conformation

The conformation of carbamates, including this compound, is significantly influenced by the surrounding solvent and environmental conditions. nih.gov The carbamate functional group possesses a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety. nih.gov This results in two potential planar conformations, syn and anti, arising from rotation around the C–N bond. nih.gov While carbamates share similarities with amides, they tend to show a preference for the anti-isomer conformation, which is generally favored for steric and electrostatic reasons. nih.gov

Computational studies, often employing continuum solvation models like the Polarizable Continuum Model (PCM), are crucial for understanding these effects. nih.govchemrxiv.org These models help in predicting the stability of carbamate conformers in different solvents. nih.gov For many carbamates, the energy difference between the syn and anti rotamers can be very small, leading to a mixture of both isomers in solution. nih.gov Factors such as solvent polarity, concentration, the presence of salts, and pH can strongly influence the free energy difference and thus the equilibrium between these isomers. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation, are also used, particularly to study specific interactions like hydrogen bonding. nih.govuregina.ca For instance, microsolvated complexes of ethyl carbamate with water molecules have been characterized using high-resolution microwave spectroscopy and computational methods. rsc.org These studies revealed that water molecules form sequential cycles through hydrogen bonding with the amide group. rsc.org Interestingly, the complexation with water does not appear to significantly alter the potential energy barrier for the interconversion between the two primary conformations of ethyl carbamate. rsc.org

Computational analyses have shown that, unlike amides, the barriers to rotation around the C–N bond in some carbamates exhibit very little dependence on the bulk solvent polarity. nih.govresearchgate.net This has been attributed to a relatively small molecular dipole moment in the carbamate. nih.govresearchgate.net Furthermore, calculations indicate that certain carbamates are less capable hydrogen-bond acceptors compared to analogous amides, contributing to their rotational barrier's insensitivity to hydrogen-bond-donating solvents. nih.gov

| Factor | Influence on Carbamate Conformation | Computational Approach |

| Solvent Polarity | Affects the relative stability of syn and anti conformers. nih.gov Can have minimal effect on the rotational barrier for some carbamates. nih.govresearchgate.net | Continuum Solvation Models (e.g., PCM, SM8T). nih.gov |

| Hydrogen Bonding | Specific interactions with protic solvents can stabilize certain conformations. nih.gov Can form cyclic structures with water. rsc.org | Explicit Solvent Models, Quantum Chemical Calculations. nih.govrsc.org |

| Substituents (R, R₁) | Steric and electronic properties of substituents on the nitrogen and oxygen atoms influence the conformational equilibrium. nih.gov | Density Functional Theory (DFT), Ab initio methods. |

| Concentration & pH | Can shift the equilibrium between syn and anti isomers. nih.gov | Molecular Dynamics (MD) simulations. |

Molecular Docking Studies for Molecular Recognition Processes

Molecular docking is a computational technique extensively used to predict the binding orientation of a small molecule (ligand), such as this compound, to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netnih.gov This method is fundamental in understanding molecular recognition processes, which are driven by various intermolecular forces including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net

In the context of carbamates, docking studies are frequently employed to elucidate their mechanism of action, particularly for those with biological activity. nih.gov For example, many carbamate-based pesticides function by inhibiting the enzyme acetylcholinesterase (AChE). nih.gov Molecular docking simulations can model the interaction of carbamate inhibitors within the AChE active site, identifying key amino acid residues involved in the binding and the stabilization of the ligand-protein complex. nih.gov

The process typically involves generating a multitude of possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net The results can reveal crucial details about the molecular recognition, such as:

Key Binding Residues: Identifying specific amino acids that form hydrogen bonds or have significant hydrophobic contact with the carbamate. nih.gov

Binding Conformation: Determining the most favorable three-dimensional arrangement of the ligand when bound to the target.

Binding Affinity: Estimating the strength of the interaction, which can be correlated with biological activity.

For instance, a structure-based evaluation using docking was performed for a series of carbamates with acetylcholinesterase to support a quantitative structure–toxicity relationship (QSTR) model. nih.gov Such studies help in visualizing how the structural features of different carbamates contribute to their interaction with the target, providing a rational basis for designing new molecules with desired properties. nih.gov

| Docking Study Component | Description | Relevance to Carbamates |

| Ligand Preparation | Generation of a 3D structure of the carbamate molecule (e.g., this compound) and assignment of appropriate charges. | Critical for accurately representing the electrostatic potential of the carbamate functional group. |

| Receptor Preparation | Use of a crystal structure of the target protein (e.g., Acetylcholinesterase). nih.gov Addition of hydrogen atoms and assignment of charges. | The accuracy of the protein structure directly impacts the reliability of the predicted binding mode. |

| Docking Algorithm | An algorithm explores the conformational space of the ligand within the active site to find the best fit. researchgate.net | Determines how exhaustively the potential binding poses are sampled. |

| Scoring Function | A mathematical function that estimates the binding free energy for each pose to rank them. researchgate.net | Predicts the most likely binding mode and relative affinity of the carbamate ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlibretexts.org For carbamates, QSAR studies are instrumental in exploring the chemical space to predict the activity of novel derivatives and to understand the molecular properties that govern their efficacy or toxicity. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. libretexts.org A typical QSAR study involves several key steps:

Data Set Selection: A collection of carbamate compounds with experimentally measured biological activity (e.g., enzyme inhibition, toxicity) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be classified as constitutional, topological, physicochemical, or quantum-chemical descriptors. nih.govresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques to ensure its reliability. nih.gov

For example, a QSAR study on carbamate anticonvulsants utilized quantum and classical mechanics to calculate descriptors for 46 different drugs. nih.gov Through principal component analysis and multiple linear regression, five crucial structural descriptors were identified that directly related to the bioactivity of the carbamate family, allowing for the prediction of activity with high accuracy. nih.gov Another study developed a quantitative structure–toxicity relationship (QSTR) model for 178 carbamate derivatives, using physicochemical, structural, and quantum molecular descriptors calculated via Density Functional Theory (DFT). nih.gov The resulting model showed a determination coefficient (R²) of 0.6584, indicating a significant correlation between the chosen descriptors and the toxicity of the carbamates. nih.gov

| Descriptor Type | Examples | Relevance in Carbamate QSAR Models |

| Physicochemical | Molar Refractivity (MR), Molecular Weight (MW) researchgate.net | Related to the size, bulk, and polarizability of the molecule, which can influence binding and transport. |

| Topological | Balaban Centric Index (BAC), Weiner Index (W), Connectivity Indices (χ) researchgate.net | Describe the branching and connectivity of the molecular structure. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies | Provide insights into the electronic properties, reactivity, and potential for intermolecular interactions. nih.govnih.gov |

| Structural | Information Theoretic Topological Index (Id) researchgate.net | Encodes information about the molecular structure and symmetry. |

These models provide valuable insights into the mechanism of action and can guide the synthesis of new carbamate derivatives with improved activity and desired properties. nih.govresearchgate.net

Reaction Mechanisms and Environmental Chemical Transformations of Carbamates

Chemical Formation Mechanisms of Carbamates in Complex Systems

Carbamates, including ethyl isopropylcarbamate, can be synthesized through various chemical pathways. The formation often involves the reaction of an isocyanate with an alcohol, but can also proceed from precursors like urea (B33335) and cyanate (B1221674) in complex chemical systems. wikipedia.orgorganic-chemistry.org The synthesis of ethyl N-isopropylcarbamate can be achieved by reacting isopropylamine (B41738) with an ethyl carbamate (B1207046) derivative or through the reaction of ethyl isocyanate with isopropanol (B130326). solubilityofthings.commdpi.com

The formation of carbamates from urea can be achieved through a process known as carbamoylation. For instance, indium triflate can catalyze the synthesis of primary carbamates from alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org Another significant precursor is cyanate, which can react with alcohols to form carbamates. nih.gov Studies on the formation of ethyl carbamate in alcoholic beverages have shown that cyanate is a predominant precursor, especially in spirits. nih.govnih.gov The reaction involves the nucleophilic attack of the alcohol (like ethanol) on the cyanate ion. nih.gov This process is particularly relevant in the context of spirits, where copper(II) species can catalyze the conversion of cyanide to cyanate, which then reacts with ethanol (B145695) to form ethyl carbamate. nih.gov

The most direct route to carbamates involves N-carbamyl compounds, specifically isocyanates. The reaction of an isocyanate with an alcohol is a common and efficient method for producing urethanes (carbamates). wikipedia.orgcommonorganicchemistry.com For this compound, this can occur via two primary routes: the reaction of ethyl isocyanate with isopropanol or the reaction of isopropyl isocyanate with ethanol. mdpi.com A modified literature procedure involves refluxing ethyl isocyanate with isopropanol to yield O-isopropyl N-ethylcarbamate. mdpi.com Alternatively, the Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org

The synthesis of carbamates is significantly influenced by various reaction conditions.

Catalysts: The presence of catalysts can greatly enhance reaction rates and yields. Copper(II) has been shown to catalyze the conversion of cyanate into ethyl carbamate in spirits. nih.gov For syntheses involving carbon dioxide and amines, catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are effective. nih.gov Tin compounds have been used to catalyze the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org

Temperature: Temperature plays a critical role in both the formation and stability of carbamates. The formation of ethyl carbamate from cyanate increases with higher storage temperatures in alcoholic model systems. nih.gov However, elevated temperatures can also lead to decomposition. cdnsciencepub.com

pH and Acidity: The acidity of the medium can affect reaction pathways. In the formation of ethyl carbamate from cyanate, the yield was found to increase with acidity. nih.gov

Reagents and Solvents: The choice of reagents and solvents is crucial. For instance, a three-component coupling of amines, CO₂, and alkyl halides in the presence of cesium carbonate and TBAI in DMF provides a one-pot synthesis of N-alkyl carbamates. nih.gov The use of reactive carbamates, such as isopropenyl carbamates, can lead to irreversible urea formation when reacted with amines. commonorganicchemistry.com

Thermal Decomposition Pathways of Carbamates

The thermal stability and decomposition pathways of carbamates are highly dependent on their structure, particularly the degree of substitution on the nitrogen atom. researchgate.netthieme-connect.de

Mono-N-substituted carbamates, such as this compound, primarily decompose to form an isocyanate and an alcohol. thieme-connect.deconicet.gov.ar This elimination reaction is believed to proceed through a four-membered cyclic transition state. conicet.gov.ar In contrast, N,N-dialkyl carbamates tend to decompose via a six-membered cyclic transition state, resulting in an amine, carbon dioxide, and an alkene. researchgate.netconicet.gov.ar

Studies on t-alkyl N-arylcarbamates show a different decomposition route, where isobutylene, carbon dioxide, and an aniline (B41778) are formed, indicating that elimination of an olefin is a predominant pathway for carbamates derived from tertiary alcohols. cdnsciencepub.com When heated, isopropyl carbamate, a related compound, emits toxic fumes of nitrogen oxides (NOx). nih.gov

Table 1: Thermolysis Data for Isopropyl Carbamate This interactive table provides data on the thermal decomposition of isopropyl carbamate, a compound structurally similar to this compound.

| Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 250 | 15 | 85 | 14 |

| 275 | 10 | 91 | 19 |

| 300 | 5 | 93 | 22 |

Data sourced from studies on carbamate thermolysis, indicating that reactions should be conducted below 250°C to minimize degradation.

Photochemical Reactivity and Degradation Mechanisms

Carbamates can undergo degradation upon exposure to light through various photochemical processes. These reactions are important for understanding the environmental fate of carbamate-based compounds. wikipedia.orgresearchgate.net The vapor-phase reaction of isopropyl carbamate with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 1.3 days. nih.gov

The Norrish reaction is a photochemical process that occurs in aldehydes and ketones upon excitation by light. wikipedia.org These reactions are broadly classified as Type I and Type II.

Norrish Type I: This reaction involves the photochemical cleavage (homolysis) of the bond adjacent to the carbonyl group (α-scission). wikipedia.orgscispace.com This process generates two free radical intermediates, an acyl radical and an alkyl radical. scispace.com The subsequent reactions of these radicals depend on their structure and the surrounding environment. wikipedia.org

Norrish Type II: This reaction is an intramolecular process where the excited carbonyl group abstracts a hydrogen atom from the γ-carbon position. wikipedia.orgresearchgate.net This leads to the formation of a 1,4-biradical, which can then undergo fragmentation to yield an alkene and an enol, or cyclize to form a cyclobutane (B1203170) derivative (the Norrish-Yang reaction). wikipedia.org

While these are general reactions for carbonyl compounds, specific carbamates have shown photochemical reactivity. researchgate.netresearchgate.net For example, the photolysis of O-aryl N-methylcarbamates can proceed via a photo-Fries rearrangement, involving the cleavage of the C-O-aryl bond. researchgate.net

Advanced oxidation processes (AOPs), particularly photocatalysis, are effective for degrading organic pollutants, including carbamates. cabidigitallibrary.orgnih.gov A key environmental transformation is the photocatalytic oxidation of the flotation collector O-isopropyl-N-ethylthionocarbamate (IPETC) to O-isopropyl N-ethylcarbamate (this compound). mdpi.comnih.gov

This oxidation is highly efficient when conducted with air in the presence of iron salts, utilizing either solar irradiation or artificial UV-A light. nih.govresearchgate.netresearchgate.net The reaction proceeds through several intermediates, but the primary product formed is O-isopropyl N-ethylcarbamate. mdpi.comnih.gov This carbamate product is more resistant to further degradation but can eventually be mineralized over a longer period. mdpi.comnih.gov Similar results are obtained using a Fenton-type oxidation with hydrogen peroxide and iron salts. nih.gov The photocatalytic process generally involves the generation of highly reactive species like hydroxyl radicals, which attack the pollutant molecule. nih.govnih.gov The transformation of IPETC is significant because while thionocarbamates are used in mining, their conversion to carbamates in wastewater can be a concern, as some simple alkyl carbamates are suspected carcinogens. nih.govresearchgate.net

Other studies on carbamate insecticides like carbofuran (B1668357) and ethiofencarb (B1671403) have demonstrated effective photocatalytic degradation using semiconductors such as Titanium dioxide (TiO₂) and Zinc oxide (ZnO) under UV or visible light. cabidigitallibrary.orgnih.govresearchgate.net The efficiency of these processes is often dependent on parameters like catalyst loading, initial pollutant concentration, and the pH of the solution. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | ethyl N-propan-2-ylcarbamate | C₆H₁₃NO₂ |

| Isopropyl carbamate | propan-2-yl carbamate | C₄H₉NO₂ |

| O-isopropyl-N-ethylthionocarbamate | O-propan-2-yl N-ethylcarbamothioate | C₆H₁₃NOS |

| Urea | Urea | CH₄N₂O |

| Cyanate | Cyanate | CNO⁻ |

| Ethyl isocyanate | isocyanatoethane | C₃H₅NO |

| Isopropyl isocyanate | 2-isocyanatopropane | C₄H₇NO |

| Ethanol | Ethanol | C₂H₆O |

| Isopropanol | propan-2-ol | C₃H₈O |

| Carbon dioxide | Carbon dioxide | CO₂ |

| Aniline | Aniline | C₆H₇N |

| Isobutylene | 2-methylprop-1-ene | C₄H₈ |

| Carbofuran | 2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl methylcarbamate | C₁₂H₁₅NO₃ |

| Ethiofencarb | 2-(ethylsulfanylmethyl)phenyl methylcarbamate | C₁₁H₁₅NO₂S |

| Titanium dioxide | Titanium dioxide | TiO₂ |

Oxidative and Hydrolytic Transformation Mechanisms

The environmental fate of this compound is influenced by abiotic degradation pathways, primarily through oxidative and hydrolytic transformations. These reactions break down the carbamate structure into various intermediate and final products, affecting its persistence and potential impact in the environment. The mechanisms of these transformations are dictated by environmental conditions such as pH, the presence of oxidizing agents, and exposure to light.

Hydrolytic Transformation

The hydrolysis of carbamates, including this compound, is a key degradation pathway in aqueous environments. The mechanism of hydrolysis can vary depending on the pH of the solution.

In acidic solutions, the hydrolysis of carbamates can proceed through two primary mechanisms: the AAc1 (unimolecular) or the AAc2 (bimolecular) mechanism. rsc.org The prevailing mechanism is dependent on the concentration of the acid. rsc.orgrsc.org For structurally similar carbamates, studies have shown that in many cases, the AAc2 mechanism is favored. rsc.org In this mechanism, a water molecule attacks the protonated carbamate, leading to the displacement of the alkoxy group (in this case, the ethoxy group). rsc.org This results in the formation of isopropylcarbamic acid and ethanol. Isopropylcarbamic acid is unstable and is expected to further decompose to isopropylamine and carbon dioxide.

Under basic conditions, hydrolysis typically occurs through a BAc2 (bimolecular base-catalyzed) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This leads to the formation of an intermediate which then breaks down to yield ethanol, isopropylamine, and carbonate.

A study on the related compound, isopropyl carbamate, indicates that hydrolysis under either acidic or basic conditions yields isopropanol and carbamic acid.

The general reactions can be summarized as follows:

Acidic Hydrolysis: this compound + H₃O⁺ → Ethanol + Isopropylcarbamic Acid → Ethanol + Isopropylamine + CO₂

Basic Hydrolysis: this compound + OH⁻ → Ethanol + Isopropylcarbamate Ion → Ethanol + Isopropylamine + CO₃²⁻

Oxidative Transformation

Oxidative processes also contribute significantly to the degradation of this compound in the environment. These reactions are often mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH).

In one study, the oxidation of O-isopropyl-N-ethylthionocarbamate was investigated, which resulted in the formation of O-isopropyl N-ethylcarbamate (the subject of this article) as a major intermediate. mdpi.com This indicates that the carbamate structure is susceptible to oxidative attack. The same study noted that O-isopropyl N-ethylcarbamate itself undergoes further degradation. mdpi.com The proposed mechanism for this further degradation involves the attack of hydroxyl radicals. mdpi.com These radicals can attack at two primary sites:

Attack on the N-ethyl group: The abstraction of a hydrogen atom from the methylene (B1212753) group of the ethyl substituent is a likely pathway. researchgate.net This can lead to dealkylation or further oxidation of the ethyl group. researchgate.net

Attack on the Isopropyl group: The tertiary hydrogen on the isopropyl group is also susceptible to abstraction by hydroxyl radicals.

A study on the photocatalytic oxidation of O-isopropyl-N-ethylthionocarbamate found that the resulting O-isopropyl N-ethylcarbamate was further degraded. researchgate.net In experiments using UV-A light in the presence of iron salts and oxygen, complete degradation of the initial compound and its intermediates, including O-isopropyl N-ethylcarbamate, was observed over the course of a day. mdpi.comresearchgate.net This suggests that in the presence of sufficient oxidizing potential, this compound can be completely mineralized to carbon dioxide, water, and inorganic nitrogen compounds. researchgate.net

The following table summarizes the identified transformation products from related carbamate studies, which are indicative of the potential degradation products of this compound.

| Transformation Pathway | Precursor Compound | Identified Transformation Product(s) | Reference |

| Hydrolysis | Isopropyl carbamate | Isopropanol, Carbamic acid | |

| Oxidative Degradation | O-isopropyl-N-ethylthionocarbamate | O-isopropyl N-ethylcarbamate | mdpi.com |

| Oxidative Degradation | O-isopropyl-N-ethylthionocarbamate | O-isopropyl carbamate | mdpi.com |

Advanced Applications and Research Frontiers in Carbamate Chemistry

Ethyl Isopropylcarbamate as a Core Building Block and Reagent in Organic Synthesis

This compound, a member of the carbamate (B1207046) family of organic compounds, serves as a versatile building block in the synthesis of more complex molecules. solubilityofthings.com Its structure, featuring an isopropyl group attached to the carbamate functionality, provides distinct properties that are leveraged in various chemical transformations. solubilityofthings.com The synthesis of this compound itself is typically achieved through the reaction of isopropylamine (B41738) with an ethyl carbamate, a process that highlights the fundamental principles of amine and carbamate chemistry. solubilityofthings.com

In synthetic chemistry, carbamates like this compound are widely recognized for their role as protecting groups for amines. nih.govacs.org The carbamate moiety can be introduced to an amine to reduce its reactivity, allowing other parts of the molecule to be modified selectively. Later, the carbamate can be removed to restore the amine functionality. This stability and the ability to be selectively cleaved make carbamates crucial in multistep syntheses, including peptide chemistry. nih.gov

The utility of this compound extends to its use as a reagent in the formation of other carbamate compounds. For instance, tert-butyl (2-aminoethyl)(isopropyl)carbamate is a valuable building block in pharmaceutical and agrochemical synthesis, where the isopropylcarbamate portion provides specific steric and electronic properties to the target molecule. a2bchem.com The reactivity of the carbamate group, such as through nucleophilic substitution, allows for the introduction of various functional groups, making it a key component in developing new organic materials.

Research has also explored the use of isopropyl carbamate derivatives in various applications. For example, chlorpropham, or isopropyl N-(3-chlorophenyl) carbamate (CIPC), is known for its use as a potato sprout inhibitor. This highlights how modifications to the basic carbamate structure can lead to compounds with specific biological activities.

Role of Carbamates in Polymer Chemistry and Advanced Materials Science

Carbamates are integral to polymer chemistry and the development of advanced materials, primarily due to their presence as the linking group in polyurethanes. wikipedia.orgwosjournals.com Polyurethanes are a class of polymers with a wide array of applications, from foams and elastomers to coatings and adhesives. wikipedia.orgontosight.ai The carbamate linkage, -NHC(O)O-, is typically formed by the reaction of an isocyanate with an alcohol. wikipedia.org

The properties of carbamates make them suitable for creating robust and versatile materials. wosjournals.com The carbamate group can participate in hydrogen bonding, which contributes to the strength and thermal stability of polyurethane materials. nih.gov This ability to form strong intermolecular interactions is a key reason for their widespread use in high-performance materials. wosjournals.com

Beyond traditional polyurethanes, carbamates are being explored in the design of new functional polymers. Carbamate backbones are being used to construct sequence-defined polymers, where the precise arrangement of monomers allows for fine-tuning of material properties. nih.govacs.orgchemrxiv.org These advanced materials have potential applications in data storage and biomedical engineering, such as in biocompatible implants. wosjournals.comnih.gov The rigidity of the carbamate bond, compared to the peptide bonds in proteins, offers different structural possibilities for designing these novel materials. nih.govacs.org

Carbamates are central to both the synthesis and the chemical recycling of polyurethanes. In polyurethane production, carbamates are the linkages that form the polymer chain. wikipedia.org However, there is significant research into alternative, phosgene-free routes to produce the isocyanate precursors needed for polyurethane synthesis. One promising method involves using carbamates as intermediates. rsc.orgresearchgate.netsintef.noacs.org For instance, organic carbamates can be synthesized from amines, carbon dioxide, and alcohols, and then thermally decomposed to yield the desired isocyanates. sintef.noacs.org This approach avoids the use of highly toxic phosgene (B1210022), making the production process safer and more environmentally friendly. sintef.noacs.org

The stability of the carbamate bond also plays a crucial role in polyurethane recycling. Chemical recycling methods like alcoholysis (glycolysis) and hydrolysis aim to break down the polyurethane polymer into its constituent monomers, which can then be reused. acs.orgmdpi.com In glycolysis, the polyurethane is treated with an alcohol, leading to a transcarbamation reaction that produces polyols and a mixture of carbamates. acs.orgmdpi.com

Recent research has focused on the valorization of this carbamate fraction. acs.org The thermolysis of these recovered carbamates can regenerate isocyanates, which are valuable starting materials for new polyurethane synthesis. acs.orgmdpi.comutwente.nl Studies have investigated the use of various catalysts to improve the efficiency of this carbamate cleavage and to minimize side reactions. mdpi.comutwente.nl For example, the thermolysis of isopropyl-carbamate has been identified as a favorable pathway in some recycling processes. acs.org This two-step approach of alcoholysis followed by carbamate thermolysis represents a more complete and circular recycling strategy for polyurethane waste. acs.org

High-Throughput Methodologies for Chemical Space Exploration

The discovery of new molecules and chemical reactions has been significantly accelerated by the advent of high-throughput methodologies. These techniques allow for the rapid synthesis and analysis of thousands of compounds, dramatically reducing the time and cost associated with research and development. In the context of carbamate chemistry, these methods are employed to explore the vast chemical space of potential new drugs, materials, and catalysts.

Computational-chemistry simulations for high-throughput screening (CCHTS) have become a powerful tool in modern chemical research. nih.gov These methods use computer models to predict the properties and reactivity of molecules, allowing researchers to screen vast virtual libraries of compounds before committing to laboratory synthesis. nih.govacs.org

In the field of carbamate chemistry, CCHTS is used to identify promising new drug candidates and to understand their mechanisms of action. nih.govnih.govacs.org For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of carbamate derivatives based on their molecular structure. nih.govnih.govacs.org These models have been successfully used to screen thousands of compounds and have shown high accuracy in predicting their neuroprotective effects. nih.govnih.govacs.org

Density functional theory (DFT) calculations are another computational tool used to study carbamates. nih.govacs.org DFT can be used to understand the conformation and electronic structure of carbamate monomers, which is crucial for designing new sequence-defined polymers with specific properties. nih.govacs.org By simulating the infrared and NMR spectra of different carbamate structures, researchers can gain insights into their rigidity and bonding characteristics. nih.govacs.org This computational approach is also being used to investigate the binding of carbamate-containing molecules to biological targets, such as enzymes and receptors, which is essential for drug design. biorxiv.org

Table 1: Application of CCHTS in Carbamate Research

| Application Area | Computational Method | Research Goal | Reference |

|---|---|---|---|

| Drug Discovery | mt-QSAR/mx-QSAR | Predict neuroprotective effects of rasagiline (B1678815) carbamates. | nih.govnih.gov |

| Polymer Design | DFT | Understand the conformation of carbamate monomers for sequence-defined polymers. | nih.govacs.org |

High-throughput desorption electrospray ionization mass spectrometry (HT-DESI-MS) is a rapid and sensitive analytical technique for screening large numbers of chemical reactions. acs.orgpurdue.edursc.orgresearchgate.netrsc.org This method allows for the direct analysis of reaction mixtures from a surface, with analysis times as fast as one reaction per second. acs.orgrsc.org

In the context of carbamate chemistry, HT-DESI-MS can be used to quickly identify successful reaction conditions for the synthesis of new carbamate derivatives. acs.org The process involves spotting small amounts of reaction mixtures onto a plate, which is then analyzed by the mass spectrometer. purdue.edursc.org The data is then used to create an "ion image" of the plate, showing which reactions produced the desired product. rsc.orgresearchgate.net

This technology has been used to screen thousands of reactions, including those relevant to the synthesis of drug analogs. acs.org For example, in one study, HT-DESI-MS was used to screen over 5,500 reactions to create a library of drug-like molecules, including carbamate derivatives. acs.org The high speed and low sample consumption of this technique make it an ideal tool for exploring the vast chemical space of carbamates and for accelerating the discovery of new functional molecules. acs.orgpurdue.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Isopropylamine | |

| tert-Butyl (2-aminoethyl)(isopropyl)carbamate | |

| Chlorpropham (isopropyl N-(3-chlorophenyl) carbamate) | |

| Isocyanate | |

| Phosgene | |

| Carbon dioxide | |

| Polyols | |

| Rasagiline | |

| Glutamate |

Q & A

Q. What are the established synthetic routes for ethyl isopropylcarbamate, and how can researchers optimize reaction conditions to improve yield?

this compound is typically synthesized via carbamate esterification. A common method involves reacting isopropylamine with ethyl chloroformate in a non-aqueous solvent (e.g., dichloromethane) under controlled pH (8–10) and low temperature (0–5°C) to minimize side reactions . Yield optimization requires monitoring stoichiometric ratios, solvent polarity, and reaction time. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm product purity, with peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) indicating carbamate formation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used due to its sensitivity and specificity. For enhanced resolution, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended, especially for low-concentration samples. Method validation should include calibration curves (linearity R² > 0.99), recovery tests (>90%), and limits of detection (LOD < 1 ng/mL) .

Q. What are the key physicochemical properties of this compound, and how do they influence its stability in storage?

Critical properties include:

- LogP : ~1.5 (moderate lipophilicity, affects solubility in aqueous buffers)

- pKa : ~9.5 (ionization in alkaline conditions)

- Melting point : 85–88°C (thermal stability during handling) Stability is pH-dependent; degradation accelerates in acidic media (pH < 4) via hydrolysis. Storage recommendations: desiccated at 4°C in amber glass to prevent photolysis .

Advanced Research Questions